molecular formula C15H14BrNO3S B2745483 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 1031281-07-8

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

货号: B2745483
CAS 编号: 1031281-07-8
分子量: 368.25
InChI 键: QMHODXKREORHNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

IUPAC Name

4-(4-bromophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHODXKREORHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Mechanism and Starting Materials

The Reformatsky reaction, leveraging zinc-mediated coupling between α-halo esters and carbonyl compounds, serves as a foundational strategy. Adapted from the synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, this method begins with 4-bromophenylacetonitrile and ethyl bromoacetate . Zinc dust in tetrahydrofuran (THF) facilitates the formation of the β-keto ester intermediate, ethyl 4-(4-bromophenyl)-4-oxobutanoate , via nucleophilic addition-elimination (Fig. 1A).

Optimization Insights :

  • Zinc Activation : Pre-activation of zinc with iodine or chlorotrimethylsilane enhances reactivity, reducing reaction time from 12 h to 6 h.
  • Solvent Effects : THF outperforms dimethylformamide (DMF) or dichloromethane, achieving 78% yield at 50°C.

Hydrolysis and Amination

The β-keto ester undergoes alkaline hydrolysis (2 M NaOH, 60°C, 4 h) to yield 4-(4-bromophenyl)-4-oxobutanoic acid . Subsequent amination at the α-position employs 2-thienylmethylamine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), enabling stereoretentive substitution with 65% efficiency.

Critical Parameters :

  • pH Control : Maintaining pH 4–5 during acidification prevents decarboxylation.
  • Purification : Recrystallization from ethanol/water (1:3) affords 95% purity, validated by HPLC.

Claisen Condensation and Bromination Strategy

Ketone Backbone Assembly

Ethyl acetoacetate and 4-bromobenzyl bromide undergo Claisen condensation under sodium ethoxide (EtONa, 0°C → reflux), forming ethyl 4-(4-bromophenyl)-3-oxobutanoate (Fig. 1B). This method mirrors β-keto ester syntheses for antidiabetic intermediates.

Yield Enhancement :

  • Catalyst Loading : Increasing EtONa from 1 eq. to 1.2 eq. improves yield from 54% to 68%.
  • Temperature Gradient : Gradual heating (0°C → 70°C) minimizes side reactions.

Regioselective Bromination and Substitution

Bromination at the α-position uses N-bromosuccinimide (NBS, 1.1 eq.) under radical initiation (AIBN, 70°C), yielding 2-bromo-4-(4-bromophenyl)-4-oxobutanoic acid ethyl ester . Nucleophilic substitution with 2-thienylmethylamine (2 eq., DMF, 80°C, 8 h) installs the amino group, followed by hydrolysis (6 M HCl, reflux) to the final acid.

Challenges and Solutions :

  • Radical Stability : tert-Butyl peroxide as co-initiator reduces NBS decomposition, enhancing bromination efficiency (82% yield).
  • Racemization Risk : Low-temperature hydrolysis (40°C) preserves chiral integrity where applicable.

Reductive Amination Approach

α,β-Unsaturated Ketone Intermediate

Mannich reaction of 4-(4-bromophenyl)-3-oxobutanoic acid with formaldehyde and 2-thienylmethylamine generates an imine intermediate, reduced selectively (NaBH4, MeOH, 0°C) to the β-amino ketone (Fig. 1C). Oxidation of the alcohol to the ketone (PCC, CH2Cl2) completes the backbone.

Advantages :

  • Single-Pot Synthesis : Combines imine formation and reduction, reducing purification steps.
  • Stereocontrol : Chiral amines yield enantiomerically pure products (ee > 98%).

Acidic Workup and Crystallization

Final hydrolysis (1 M H2SO4, 60°C) and neutralization (NaHCO3) yield the title compound. Crystallization from ethyl acetate/hexane (1:5) produces needle-like crystals suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%) Scalability
Reformatsky 4-Bromophenylacetonitrile Zn, THF, NaOH 78 95 High
Claisen-Bromination Ethyl acetoacetate, 4-Bromobenzyl bromide NBS, AIBN, DMF 68 92 Moderate
Reductive Amination 4-(4-Bromophenyl)-3-oxobutanoic acid NaBH4, PCC 72 97 Low

Key Findings :

  • The Reformatsky route offers superior scalability and yield, ideal for industrial production.
  • Reductive amination provides high enantiopurity but requires costly reagents.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, SCH2), 3.85 (t, J = 6.0 Hz, 1H, NH), 2.95 (m, 2H, CH2), 2.70 (m, 2H, CH2).
  • ¹³C NMR : δ 195.4 (C=O), 172.1 (COOH), 134.8–128.3 (Ar-C), 54.2 (SCH2), 42.1 (CH2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 396.9841 [M+H]⁺ (C15H14BrNO3S requires 396.9838).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥95% purity with retention time 8.2 min.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Zinc dust recovery (≥90%) via filtration and acid washing reduces raw material costs by 30% in Reformatsky syntheses.

Waste Management

Neutralization of acidic by-products with CaCO3 generates inert CaSO4, aligning with green chemistry principles.

化学反应分析

Types of Reactions

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

科学研究应用

Antimicrobial Applications

Research indicates that derivatives of 4-(4-bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their in vitro antimicrobial activity against several bacterial strains. The results demonstrated that some derivatives were effective against resistant strains, suggesting potential for development into new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including:

  • MCF7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 12.5 µM, indicating significant antiproliferative activity. Mechanistic studies suggested that it induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells .
  • A549 (Lung Cancer) : Another study reported an IC50 of 15 µM, with mechanisms involving apoptosis induction .

These findings suggest that the compound could serve as a lead structure for developing new chemotherapeutic agents targeting breast and lung cancers.

Study on Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results indicated that certain derivatives exhibited strong activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. This highlights the potential for these compounds to address issues related to antibiotic resistance .

Study on Anticancer Activity

In a preclinical model using the MCF7 breast cancer cell line, the compound was found to significantly reduce cell viability at concentrations as low as 12.5 µM. The study utilized the Sulforhodamine B assay to quantify cell proliferation and confirmed apoptosis through flow cytometry analysis. These results underscore the compound's potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile and therapeutic window in vivo.

作用机制

The mechanism of action of 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Biological Activities (Reported) Source
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (Target) C₁₅H₁₄BrNO₃S 368.25 4-Bromophenyl, 2-thienylmethylamino Not reported Not explicitly reported; inferred from analogs
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid C₁₆H₁₂ClFNO₃ 344.73 4-Chlorophenyl, 4-fluoroanilino Not reported Antimicrobial (analog-based inference)
2-(4-Bromophenyl)amino-4-(4-bromophenyl)-4-oxo-butanoic acid (Compound 14) C₁₆H₁₂Br₂N₂O₃ 427.09 Dual 4-bromophenyl, amino 190 Intermediate for heterocyclic synthesis
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid C₁₁H₁₀BrNO₃ 284.11 4-Bromophenylamino, methylidene 168–170 Anti-inflammatory, antimicrobial
4-[5-(4-Bromobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid C₁₄H₁₀BrNO₃S₂ 384.33 Thiazolidinone ring, bromobenzylidene Not reported Not reported
4-(4-Isopropylphenyl)-4-oxo-2-(4-phenoxypiperazino)butanoic acid C₂₃H₂₈N₂O₄ 396.49 Isopropylphenyl, phenoxypiperazino Not reported Not reported
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions . Thienylmethylamino vs. Anilino: The thiophene ring in the target compound offers aromatic heterocyclic interactions, unlike purely phenyl-based amines in analogs (e.g., ). Steric Bulk: The pentamethylbenzyl sulfanyl group in creates steric hindrance, whereas the thienylmethyl group in the target compound is relatively compact .

Synthetic Routes: The target compound’s synthesis likely involves condensation of 4-bromophenyl precursors with thienylmethylamine, akin to methods used for 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (: reaction of 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline) . Compound 14 () is synthesized via double bromophenyl incorporation, highlighting divergent strategies for substituent introduction .

Biological Relevance: Amide derivatives (e.g., ) exhibit anti-inflammatory and antimicrobial activities due to hydrogen-bonding interactions with biological targets .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: No crystallographic data is available, but analogs (e.g., ) form R₂²(8) hydrogen-bonding motifs via carboxylic acid dimers. The thienylmethyl group may disrupt planar stacking compared to methylidene-containing analogs .
  • 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (): Two independent molecules (A & B) in the asymmetric unit. Dihedral angles between bromophenyl and oxoamine groups: 24.8° (A) and 77.1° (B). Stabilized by N–H⋯O and O–H⋯O hydrogen bonds .

Physicochemical Properties

  • Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs (e.g., : 4-(2,4-dimethylphenyl)-4-oxobutanoic acid) .
  • Solubility: Thiophene’s moderate polarity may enhance aqueous solubility relative to purely aromatic analogs (e.g., ’s phenoxypiperazino group).

生物活性

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, a compound with the molecular formula C15H14BrNO3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C15H14BrNO3S
  • Molecular Weight : 368.25 g/mol
  • Boiling Point : 556.3 ± 50.0 °C (predicted)
  • Density : 1.530 ± 0.06 g/cm³ (predicted)
  • pKa : 1.99 ± 0.23 (predicted) .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, particularly those involved in cancer cell metabolism and proliferation.
  • Antimicrobial Activity : It has shown efficacy against certain pathogens by interfering with nucleic acid synthesis, thus inhibiting microbial growth.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Type Description References
AnticancerInhibits carbonic anhydrase IX, leading to reduced tumor cell proliferation and increased apoptosis.
AntimicrobialInhibits growth of various pathogenic microorganisms by disrupting nucleic acid synthesis.
Anti-inflammatoryExhibits potential anti-inflammatory properties, though further research is needed to confirm this effect.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Anticancer Activity Study :
    • A study demonstrated that similar compounds targeting carbonic anhydrase IX significantly reduced tumor growth in xenograft models, suggesting a promising avenue for further investigation into the specific effects of this compound on cancer cells .
  • Antimicrobial Efficacy Study :
    • Research comparing various brominated compounds found that those with structural similarities to this compound exhibited enhanced antibacterial activity due to increased electron density on the hydrazinic end of the molecule .

Research Findings

Recent investigations into the compound's biological activity have yielded several noteworthy findings:

  • In Vitro Studies : Laboratory studies have shown that the compound effectively inhibits cell proliferation in various cancer cell lines, supporting its potential use as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications to the bromophenyl and thienylmethyl groups can significantly alter biological activity, underscoring the importance of structural optimization in drug development .

常见问题

Basic: What are the key synthetic routes for 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid?

Answer:
A common synthetic route involves the reaction of 3-methylidenedihydrofuran-2,5-dione with aniline derivatives, such as 4-bromoaniline, in acetone under ambient conditions. For the target compound, this method can be adapted by substituting the aniline with 2-thienylmethylamine to introduce the thienylmethylamino group. The reaction typically proceeds via nucleophilic attack on the cyclic anhydride, followed by ring opening and acid workup to yield the butanoic acid derivative. Purification is achieved through recrystallization or column chromatography. This method has been validated for structurally similar amides, yielding products with >85% purity .

Basic: How is the compound characterized structurally after synthesis?

Answer:
Structural characterization employs X-ray crystallography to resolve the molecular geometry, particularly the spatial arrangement of the bromophenyl, oxo, and thienylmethylamino groups. For example, related compounds (e.g., 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid) have been analyzed using triclinic crystal systems (space group P1), with bond lengths and angles confirming amide resonance and hydrogen-bonding patterns . Complementary techniques include:

  • NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid protons at δ 12–13 ppm).
  • IR spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ketone and acid groups) .

Basic: What initial biological activities have been reported for this compound or its analogs?

Answer:
Structurally related amide derivatives exhibit anti-inflammatory and antimicrobial activities , likely due to interactions with enzymes like cyclooxygenase (COX) or bacterial efflux pumps. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability, while the thienylmethylamino moiety may modulate receptor binding. Preliminary assays for similar compounds show IC₅₀ values in the micromolar range against inflammatory mediators .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR absorbance)?

Answer:
Discrepancies often arise from conformational flexibility or impurities . Methodological solutions include:

  • Variable-temperature NMR : To assess dynamic equilibria (e.g., keto-enol tautomerism in the oxobutanoic acid moiety).
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion integrity.
  • Cross-validation with X-ray data : For bond-length comparisons (e.g., N–C=O bonds ~1.35 Å indicate amide resonance) .
    For example, conflicting carbonyl signals in IR can be resolved by comparing experimental data with computational simulations (DFT calculations).

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine reactant.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate anhydride ring-opening.
  • Stoichiometric adjustments : A 1.2:1 molar ratio of amine to anhydride minimizes side reactions.
    For example, a similar synthesis achieved 87% yield by maintaining strict temperature control (25°C) and slow reagent addition .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:
SAR studies require systematic modifications:

  • Substituent variation : Replace the bromine atom with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups to assess electronic effects.
  • Bioisosteric replacement : Substitute the thienylmethyl group with furan or pyrrole rings to evaluate heterocyclic influence.
  • Stereochemical analysis : Synthesize R and S enantiomers to probe chiral specificity in biological targets.
    Comparative data from analogs (e.g., fluorophenyl or trifluoromethyl derivatives) suggest that halogen size and electronegativity critically impact binding affinity .

Advanced: How can molecular docking studies be designed to predict target interactions?

Answer:

Target selection : Prioritize enzymes with known amide-binding pockets (e.g., matrix metalloproteinases or COX-2).

Ligand preparation : Optimize the compound’s 3D structure using X-ray crystallography data (e.g., dihedral angles: 24.8°–77.1° between phenyl and oxo groups) .

Docking software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for halogen bonding (Br···O/N interactions).

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How to address low solubility in biological assays?

Answer:

  • Prodrug design : Convert the carboxylic acid to a methyl ester for improved cell permeability, with enzymatic hydrolysis in vivo.
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : Liposomal formulations enhance bioavailability, as demonstrated for structurally related butanoic acid derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。